4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
Description
Historical Context and Discovery
The development of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid can be traced to systematic research efforts in pyrimidine chemistry that intensified in the early 2000s. Patent documentation indicates that this compound emerged from comprehensive investigations into novel aminoalcohol-substituted aryldihydroisoquinolinones and related chemical structures. The compound was first formally characterized and documented in patent literature around 2004, specifically in the context of preparing nitrogen-containing heterocycles with potential therapeutic applications.
The discovery of this compound represents part of a broader scientific endeavor to develop sophisticated pyrimidine-based molecular architectures. Research conducted by Schwink and colleagues established fundamental synthetic pathways for accessing this compound and related derivatives, contributing significantly to the understanding of pyrimidine chemistry. These early investigations laid the groundwork for subsequent research applications and helped establish the compound's chemical identity and basic properties.
The historical development of this compound reflects the evolution of modern heterocyclic chemistry, where researchers systematically explore novel combinations of established molecular frameworks to create compounds with enhanced properties and applications. The integration of pyrimidine and benzoic acid moieties in a single molecule represents a sophisticated approach to molecular design that has proven valuable in multiple research contexts.
Classification within Pyrimidine-Based Compounds
This compound belongs to the diverse family of pyrimidine derivatives, which are characterized by their six-membered heterocyclic ring containing nitrogen atoms at positions 1 and 3. Pyrimidines represent one of the most important classes of heterocyclic compounds in contemporary chemistry, serving as fundamental building blocks for numerous biological and synthetic molecules. The classification of this specific compound within the broader pyrimidine family reveals its unique structural characteristics and potential applications.
The compound can be categorized as a substituted aminobenzoic acid derivative where the amino group is further functionalized with a dimethylpyrimidine moiety. This structural arrangement places it within the subcategory of pyrimidine-benzoic acid conjugates, a class of molecules that combines the biological relevance of pyrimidine rings with the synthetic versatility of benzoic acid derivatives. The presence of both methylamino and carboxylic acid functional groups provides multiple sites for chemical modification and interaction.
Within the broader context of pyrimidine chemistry, this compound represents an example of how traditional pyrimidine scaffolds can be elaborated through strategic functionalization. The 4,6-dimethyl substitution pattern on the pyrimidine ring, combined with the methylamino linkage to the benzoic acid portion, creates a unique molecular architecture that distinguishes it from simpler pyrimidine derivatives. This structural complexity contributes to its specialized applications in research and potential therapeutic contexts.
Table 1: Structural Classification of this compound
| Classification Level | Category | Specific Features |
|---|---|---|
| Primary | Heterocyclic Compound | Six-membered pyrimidine ring |
| Secondary | Pyrimidine Derivative | Nitrogen atoms at positions 1 and 3 |
| Tertiary | Substituted Pyrimidine | 4,6-dimethyl substitution pattern |
| Quaternary | Amino-linked Conjugate | Methylamino bridge to benzoic acid |
| Quintal | Carboxylic Acid Derivative | Free carboxylic acid functional group |
Scientific Relevance in Contemporary Research
The scientific significance of this compound in contemporary research stems from its unique molecular properties and versatile applications across multiple scientific disciplines. Current research demonstrates its utility as a valuable intermediate in the synthesis of more complex heterocyclic systems, particularly in the development of melanin-concentrating hormone antagonists. This application highlights the compound's importance in pharmaceutical research, where it serves as a building block for potentially therapeutic molecules.
Crystallographic studies have revealed important insights into the compound's solid-state behavior and intermolecular interactions. Research has shown that this compound readily forms co-crystals with various partner molecules, including benzoic acid derivatives, creating structured assemblies through hydrogen bonding networks. These crystallographic investigations have provided detailed information about the compound's three-dimensional structure and its propensity for specific molecular interactions, which is crucial for understanding its behavior in different chemical environments.
The compound's relevance extends to fundamental studies of pyrimidine chemistry and molecular recognition. Its ability to participate in diverse chemical reactions while maintaining structural integrity makes it an excellent model compound for investigating pyrimidine reactivity patterns. Recent research has demonstrated its utility in exploring new synthetic methodologies and reaction mechanisms, contributing to the broader understanding of heterocyclic chemistry principles.
Table 2: Contemporary Research Applications
Overview of Research Trajectory
The research trajectory of this compound demonstrates a clear evolution from initial discovery and characterization to increasingly sophisticated applications in contemporary science. Early research focused primarily on establishing synthetic routes and basic chemical properties, with patent literature from 2004 documenting fundamental preparation methods and initial applications. This foundational work established the compound's chemical identity and provided the basis for subsequent investigations.
Subsequent research developments have expanded the scope of applications significantly, with particular emphasis on crystallographic studies and pharmaceutical applications. The compound has emerged as a valuable model system for investigating molecular interactions and crystal engineering principles. These studies have provided detailed insights into the compound's behavior in solid-state environments and its potential for forming structured assemblies with other molecules.
Current research trends indicate growing interest in the compound's applications as a synthetic intermediate and its role in developing new chemical methodologies. The availability of this compound from multiple commercial suppliers has facilitated broader research access, enabling investigators across different institutions to incorporate it into their studies. This increased accessibility has contributed to a more diverse range of research applications and has accelerated the pace of discovery in related chemical systems.
The future research trajectory appears focused on leveraging the compound's unique structural features for advanced applications in materials science, pharmaceutical development, and fundamental chemical research. The combination of established synthetic accessibility and proven utility in multiple research contexts positions this compound as a continuing subject of scientific interest with potential for significant future contributions to chemical science.
Table 3: Research Timeline and Key Developments
| Time Period | Research Focus | Major Achievements | Impact |
|---|---|---|---|
| 2004-2006 | Discovery and Initial Characterization | Patent documentation and basic synthesis | Established fundamental chemistry |
| 2007-2010 | Crystallographic Studies | Co-crystal formation and structural analysis | Advanced understanding of solid-state behavior |
| 2011-2020 | Application Development | Pharmaceutical intermediate applications | Expanded practical utility |
| 2021-Present | Advanced Applications | Materials science and methodology development | Ongoing research diversification |
Propriétés
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)-methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-8-10(2)16-14(15-9)17(3)12-6-4-11(5-7-12)13(18)19/h4-8H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDJNWNZJJKIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C2=CC=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371262 | |
| Record name | 4-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387350-50-7 | |
| Record name | 4-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with methylamine, followed by coupling with benzoic acid derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Pharmacological Research
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural components suggest that it may interact with biological targets involved in various diseases.
Case Studies:
- Antitumor Activity : Research indicates that similar pyrimidine derivatives exhibit antitumor properties. The compound's ability to inhibit specific enzymes related to cancer cell proliferation is under investigation.
Biochemical Studies
The compound's structure allows it to participate in biochemical assays aimed at understanding enzyme activity and metabolic pathways. Its use in studying enzyme inhibition can provide insights into drug design.
Case Studies:
- Enzyme Inhibition Studies : Preliminary studies have shown that derivatives of this compound can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in cancer cells.
Medicinal Chemistry
In medicinal chemistry, compounds like this compound are synthesized and modified to enhance their efficacy and reduce toxicity.
Case Studies:
- Structure-Activity Relationship (SAR) : Investigations into the SAR of this compound have revealed modifications that improve binding affinity to target proteins, making it a candidate for further drug development.
Potential Applications
| Application Area | Description |
|---|---|
| Antitumor Drug Development | Investigating the compound's effects on cancer cell lines |
| Enzyme Inhibition | Studying its role in inhibiting key enzymes involved in metabolic pathways |
| Drug Design | Modifying the chemical structure to enhance pharmacological properties |
Mécanisme D'action
The mechanism of action of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in key biological processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The structural and functional attributes of 4-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid are compared below with related derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Positional Isomers: 2-((4,6-Dimethyl-2-pyrimidinyl)amino)benzoic Acid
This isomer (CAS AC1LDOU4) differs in the substitution position of the pyrimidinylamino group, which is at the ortho (2-) rather than para (4-) position of the benzoic acid (Table 1). This positional shift reduces steric hindrance but may compromise binding affinity in systems requiring para-substituted motifs.
Functional Group Variations: 3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic Acid
This derivative introduces a methylene spacer between the pyrimidine and benzoic acid moieties, positioning the pyrimidine at the meta (3-) position. The added flexibility may enhance conformational adaptability in biological targets but could reduce thermodynamic stability compared to the rigid para-substituted parent compound .
Co-Crystals with Sulfonamide and Benzoic Acid
A co-crystal of 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide and benzoic acid (1:1 ratio) demonstrates distinct hydrogen-bonding networks due to the sulfonamide group. The sulfonamide’s strong hydrogen-bond donor/acceptor capacity contrasts with the methylamino group in the target compound, suggesting divergent pharmacokinetic profiles .
Methoxy- and Sulfanyl-Substituted Pyrimidines
4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine co-crystallized with 4-hydroxybenzoic acid () highlights substituent effects. The hydroxybenzoic acid component also introduces stronger acidity (pKa ~4.5) than the target compound’s carboxylic acid (pKa ~2.5), influencing solubility and ionization under physiological conditions .
Triazine-Based Derivatives
Methyl 4-((4,6-disubstituted-1,3,5-triazin-2-yl)amino)benzoate derivatives () replace the pyrimidine ring with a triazine core. Triazines exhibit higher symmetry and altered electronic properties, which may improve thermal stability but reduce specificity in biological systems due to broader interaction capabilities .
Table 1. Structural and Functional Comparison of Selected Compounds
Research Findings and Implications
- Biological Activity: Pyrimidine derivatives like the target compound are often explored as antifolate agents due to structural mimicry of folic acid . The methylamino group may reduce toxicity compared to sulfonamide-based antifolates (e.g., sulfamethoxazole) by avoiding off-target binding .
- Crystallographic Behavior : The target compound’s rigid structure favors dense crystal packing, as observed in related co-crystals, whereas flexible analogs (e.g., methylene-spaced derivatives) exhibit looser packing with higher solubility .
- Synthetic Accessibility : The parent compound is synthesized via acid-catalyzed esterification or direct coupling, similar to triazine derivatives, but requires precise control to avoid byproducts from reactive pyrimidine nitrogens .
Activité Biologique
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, also known as N-(4,6-dimethylpyrimidin-2-yl)-N-methyl-4-aminobenzoic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C14H15N3O2
- Molecular Weight : 257.29 g/mol
- CAS Number : 387350-50-7
- Melting Point : 172-174 °C
Biological Activities
The biological activities of this compound have been investigated in various studies, revealing its potential as a therapeutic agent.
1. Anticancer Activity
Research indicates that derivatives of benzoic acid exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study reported an IC50 value of 3.0 μM for a related compound against the A549 lung cancer cell line, indicating strong antiproliferative effects .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In a study focusing on EP4 antagonists, a related compound demonstrated an IC50 of 123 nM for inhibiting PGE2-induced TNFα reduction in human whole blood assays . This suggests that the compound may modulate inflammatory pathways effectively.
3. Enzyme Inhibition
Enzyme inhibition studies have shown that compounds structurally related to this compound can inhibit various enzymes involved in metabolic and signaling pathways. For example, it has been noted that certain benzoic acid derivatives can inhibit neurolysin and angiotensin-converting enzyme (ACE), suggesting potential applications in treating conditions like hypertension and neurodegenerative diseases .
Case Studies
Research Findings
Recent studies have highlighted the multifaceted biological activities of compounds like this compound:
- Antioxidant Activity : Some derivatives have shown promising antioxidant properties, indicating their potential role in mitigating oxidative stress-related diseases.
- Antidiabetic Effects : Preliminary investigations suggest that similar compounds might influence glucose metabolism and insulin sensitivity.
- Cytotoxic Effects : The cytotoxicity profile against various human cell lines indicates a need for further exploration to determine selectivity and safety.
Q & A
Q. What crystallographic methods are employed to determine the structure of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid?
Single-crystal X-ray diffraction (SC-XRD) is the primary method, with refinement performed using the SHELX software suite (e.g., SHELXL for small-molecule refinement). The structure is visualized using programs like ORTEP-3 to analyze bond lengths, angles, and intermolecular interactions. For example, co-crystallization studies with benzoic acid derivatives reveal hydrogen-bonding motifs critical for stabilizing crystal lattices .
Q. How is this compound synthesized, and what reaction conditions are optimized?
Synthesis typically involves coupling reactions between 4,6-dimethylpyrimidin-2-amine derivatives and methyl-substituted benzoic acid precursors. Key steps include:
- Amide/amine coupling : Controlled pH (e.g., 6–8) and temperatures (40–60°C) to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization from ethanol/water mixtures. Reaction progress is monitored via TLC and confirmed using / NMR .
Q. What spectroscopic techniques are used to confirm its structural integrity?
- NMR : NMR (200–400 MHz in DMSO-d) identifies methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.5–8.0 ppm). NMR confirms the carboxylic acid carbon (δ ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 257.29 for [M+H]) .
- IR spectroscopy : Stretching vibrations for carboxylic acid (2500–3300 cm) and pyrimidine rings (1600–1500 cm) .
Advanced Research Questions
Q. How do intermolecular interactions influence co-crystallization with benzoic acid derivatives?
Co-crystals often form via N–H⋯O hydrogen bonds between the pyrimidine’s amino group and the carboxylic acid’s oxygen. π-π stacking between aromatic rings further stabilizes the lattice. Contradictions in co-crystal stoichiometry (e.g., 1:1 vs. 2:1 ratios) arise from solvent polarity and temperature variations during crystallization. Methodological adjustments include:
Q. How can researchers resolve discrepancies in purity assessments using analytical techniques?
Purity is assessed via:
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to detect impurities at 254 nm.
- NMR integration : Compare proton ratios (e.g., methyl vs. aromatic signals) to theoretical values. Contradictions may arise from residual solvents or tautomeric forms. For example, the carboxylic acid group’s prototropic tautomerism can complicate integration; deuterated solvents like DMSO-d suppress this effect .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., pyrimidine’s N atoms as H-bond acceptors).
- Molecular docking : Simulates binding to enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Parameters include grid sizes centered on active sites and Lamarckian genetic algorithms for conformational sampling. Validation involves comparing docking scores with experimental IC values from enzyme inhibition assays .
Q. What experimental designs address low yields in multi-step syntheses?
Low yields often result from:
- Steric hindrance : Bulky substituents on the pyrimidine ring reduce coupling efficiency. Solution: Use smaller protecting groups (e.g., tert-butyl esters).
- Side reactions : Competing acylation at unintended sites. Solution: Optimize reaction time (e.g., 1–2 hours) and employ catalysts like DMAP for selective activation .
Methodological Notes
- Crystallography : For twinned crystals, SHELXL’s TWIN command refines data with high R values .
- Purity thresholds : Academic studies typically require ≥95% purity (via HPLC), while mechanistic studies demand ≥98% .
- Data contradiction : Conflicting NMR signals may indicate dynamic processes (e.g., rotamerism); variable-temperature NMR (VT-NMR) resolves these .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
